molecular formula C22H22ClN5O2 B14981141 2-chloro-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

2-chloro-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B14981141
M. Wt: 423.9 g/mol
InChI Key: SGNVRLBPTWSEDK-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-4,6-dichloropyrimidine and morpholine.

    Amination Reaction: The amino group is introduced to the pyrimidine ring through an amination reaction, often using reagents like sodium amide or lithium diisopropylamide.

    Coupling with Benzamide: The final step involves coupling the aminopyrimidine derivative with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-N-(4-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylaniline: Shares the chloro and amino groups but lacks the complex pyrimidine and morpholine rings.

    Benzamide derivatives: Various benzamide derivatives with different substituents on the benzene ring.

Uniqueness

2-Chloro-N-(4-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzamide is unique due to its combination of a chloro group, a morpholine ring, and a pyrimidine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler benzamide derivatives.

Properties

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

2-chloro-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C22H22ClN5O2/c1-15-24-20(14-21(25-15)28-10-12-30-13-11-28)26-16-6-8-17(9-7-16)27-22(29)18-4-2-3-5-19(18)23/h2-9,14H,10-13H2,1H3,(H,27,29)(H,24,25,26)

InChI Key

SGNVRLBPTWSEDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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